molecular formula C14H11N3O3S B278584 Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate

Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No. B278584
M. Wt: 301.32 g/mol
InChI Key: YDZDREYVCFSUII-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate, also known as CP-690,550, is a synthetic organic compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which work by blocking the activity of enzymes called JAKs that play a key role in the immune response.

Mechanism Of Action

Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that activate immune cells. By blocking JAK activity, this compound can reduce the production of cytokines and other inflammatory mediators that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has been shown to reduce inflammation and suppress the immune response in preclinical studies. This compound has also been shown to have a favorable safety profile in animal studies and clinical trials.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for JAK enzymes, which makes it a promising candidate for treating autoimmune diseases. However, one limitation of this compound is its potential for off-target effects, which may limit its use in certain applications.

Future Directions

There are several potential directions for future research on Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, there is ongoing research on the use of Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate in combination with other drugs for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate involves several steps, including the reaction of 2-bromo-4-methylthiophene with methyl cyanoacetate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid and 4-amino-3-methylbenzoic acid. The final product is obtained by treating the intermediate with methyl iodide.

Scientific Research Applications

Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to be effective in reducing inflammation and suppressing the immune response.

properties

Product Name

Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-(pyridine-3-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C14H11N3O3S/c1-8-10(6-15)13(21-11(8)14(19)20-2)17-12(18)9-4-3-5-16-7-9/h3-5,7H,1-2H3,(H,17,18)

InChI Key

YDZDREYVCFSUII-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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